Cyanidin 3-monoarabinoside
Overview
Description
Scientific Research Applications
Antioxidant and Anticancer Properties : Cyanidin and its glycosides, including Cyanidin 3-monoarabinoside, are known for their antioxidant activities. For instance, Cyanidin-3-rutinoside has been found to selectively kill leukemic cells by inducing oxidative stress, suggesting its potential in leukemia therapy (Feng et al., 2007).
Diabetes Management : Cyanidin and its glycosides demonstrate inhibitory activities against intestinal α-glucosidase and pancreatic α-amylase, which are key enzymes in carbohydrate digestion. This suggests their potential in managing post-prandial blood glucose levels in diabetes (Akkarachiyasit et al., 2010).
Neuroprotective Effects : Cyanidin-3-O-glucoside has shown inhibitory potential against enzymes associated with neurodegenerative diseases, suggesting its role as a neuroprotective agent. It also exhibits antioxidant activity, further supporting its therapeutic potential in conditions involving oxidative stress (Cásedas et al., 2019).
Antidepressant Effects : Cyanidin has demonstrated efficacy in alleviating depression-like symptoms. This effect is attributed to the modulation of the PI3K/AKT/FoxG1/FGF-2 signaling pathway, which plays a role in neurogenesis (Shan et al., 2020).
Anti-inflammatory Properties : Cyanidin-3-glucoside has been found to reduce cytokine-induced inflammation in human intestinal cells, suggesting its potential as a complementary treatment in inflammatory bowel diseases (Serra et al., 2012).
Prevention of Protein Glycation and Oxidation : Cyanidin-3-rutinoside has shown effectiveness in inhibiting protein glycation and oxidation, which are processes involved in the development of diabetic complications. This highlights its potential as an antiglycation agent (Thilavech et al., 2015).
Stabilizing and Enhancing Bioactivity : The enzymatic acylation of Cyanidin-3-glucoside has been studied for improving its stability and antioxidant activity. This modification could enhance the compound's in vivo antioxidant activity, demonstrating its potential in food and pharmaceutical applications (Zhang et al., 2020).
Liver Fibrosis Prevention : Cyanidin-3-O-β-glucoside has been shown to protect against hepatic fibrosis by inhibiting hepatic stellate cell activation, offering a potential therapeutic approach for liver fibrosis prevention (Jiang et al., 2015).
Platelet Apoptosis and Megakaryocytic Proplatelet Formation : Cyanidin-3-O-β-glucoside affects platelet apoptosis and enhances megakaryocytic proplatelet formation, indicating its potential role in thrombocytopenia and other platelet-related disorders (Ya et al., 2018).
Safety And Hazards
Future Directions
Cyanidin 3-monoarabinoside has shown promising health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Future research could focus on enhancing its bioavailability and understanding its interaction with gut microbiota .
properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVMQMKRICXJC-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin-3-O-arabinose chloride |
Citations
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